6-Cyclobutoxypyridin-3-amine
Description
6-Cyclobutoxypyridin-3-amine is a pyridine derivative featuring a cyclobutoxy group (-O-cyclobutyl) at position 6 and an amine group (-NH₂) at position 3. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol (calculated). This compound is commercially available (Ref: 10-F777790, CymitQuimica) and is utilized in pharmaceutical and material science research due to its structural versatility . The cyclobutoxy substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable building block for synthetic chemistry.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3,10H2 |
InChI Key |
JRBXTNBZQGKGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 6-Cyclobutoxypyridin-3-amine with three analogous pyridine derivatives:
Substituent Effects on Properties
- The cyclopropyl group in 6-Cyclopropylpyridin-2-amine introduces minimal steric bulk but may stabilize ring conformations via hyperconjugation .
Electronic Effects :
- The cyclobutoxy group is electron-donating via oxygen’s lone pairs, increasing electron density on the pyridine ring. This contrasts with electron-neutral cyclopropyl or electron-withdrawing groups in other analogs, affecting reactivity in cross-coupling reactions .
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